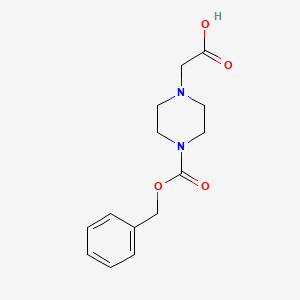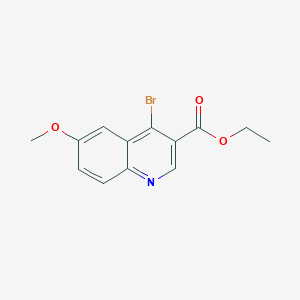
4-溴-6-甲氧基喹啉-3-羧酸乙酯
描述
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is a quinoline derivative with the molecular formula C₁₂H₁₀BrNO₃. This compound is characterized by the presence of a bromine atom at the 4-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position of the quinoline ring system. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate typically begins with quinoline or its derivatives as the starting material.
Bromination: The quinoline derivative undergoes bromination at the 4-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Methoxylation: The brominated quinoline is then subjected to methoxylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Carboxylation: Finally, the methoxyquinoline is carboxylated using reagents like ethyl chloroformate or ethyl chloroacetate to introduce the carboxylate ester group.
Industrial Production Methods: Industrial production of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate involves large-scale synthesis using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize waste and improve efficiency, making it suitable for commercial production.
Types of Reactions:
Oxidation: Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate can undergo oxidation reactions to form quinone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.
Substitution: The compound can undergo nucleophilic substitution reactions at the bromine position, leading to the formation of various substituted quinolines.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are employed.
Substitution: Nucleophiles like sodium azide or potassium iodide are used, often in the presence of a base.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroxyquinoline Derivatives: Resulting from reduction reactions.
Substituted Quinolines: Resulting from nucleophilic substitution reactions.
科学研究应用
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of biological systems, particularly in understanding the role of quinoline derivatives in biological processes.
Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism by which Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate exerts its effects involves interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, or immune responses.
相似化合物的比较
Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 4-bromoquinoline-6-carboxylate: Similar structure but with different positions of bromine and carboxylate groups.
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar to the target compound but with a hydroxyl group instead of a methoxy group.
Ethyl 4-hydroxyquinoline-3-carboxylate: Lacks the bromine atom present in the target compound.
These comparisons help in understanding the structural and functional differences that contribute to the unique properties of Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate.
属性
IUPAC Name |
ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-15-11-5-4-8(17-2)6-9(11)12(10)14/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGFRMBBTLWQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677906 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872714-50-6 | |
| Record name | Ethyl 4-bromo-6-methoxyquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30677906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
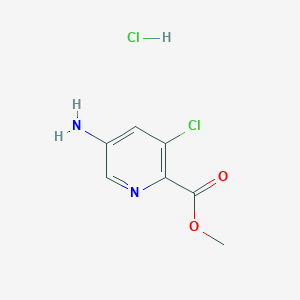
![[(2,6-Dichlorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1532016.png)
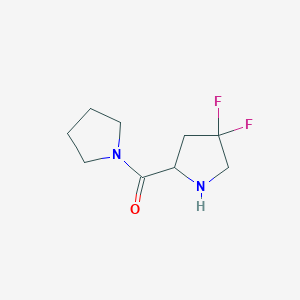
![2-(2-Fluorophenyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1532019.png)
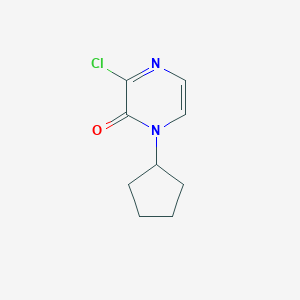
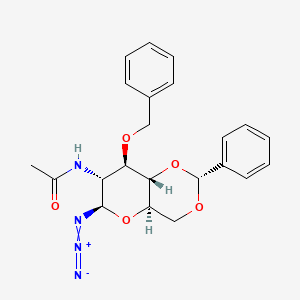
![8a-Methyl-5-oxo-hexahydro-[1,3]thiazolo[2,3-c]thiomorpholine-3-carboxylic acid](/img/structure/B1532024.png)
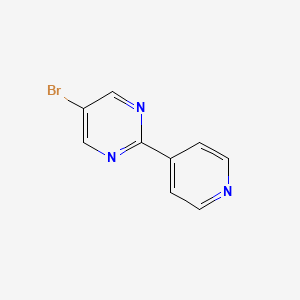
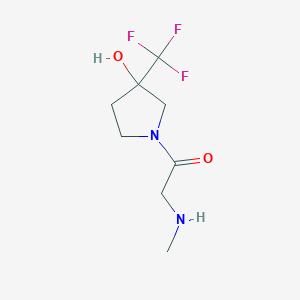
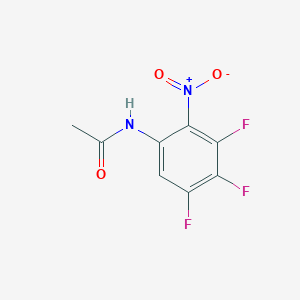
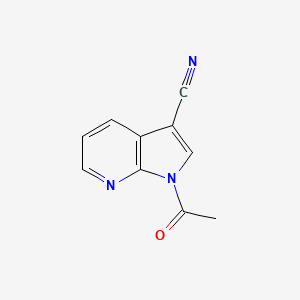
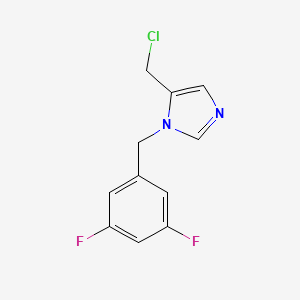
![3-propyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1532033.png)
